1,3-Dibromo-2-(3-bromopropoxy)benzene
Description
Contextual Significance of Brominated Aromatic Ethers in Advanced Organic Synthesis
Brominated aromatic ethers are a class of compounds that play a crucial role in modern organic synthesis. numberanalytics.com The carbon-bromine bond is a versatile functional group that can participate in a wide array of chemical reactions. Aryl bromides, in particular, are key precursors for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comresearchgate.net
Overview of Structural Features and Strategic Utility in Chemical Research
The structure of 1,3-Dibromo-2-(3-bromopropoxy)benzene is characterized by a benzene (B151609) ring substituted with two bromine atoms in a meta-relationship to each other, and a 3-bromopropoxy group at the ortho-position relative to both bromine atoms. This specific arrangement of functional groups offers several strategic advantages in chemical synthesis.
The two bromine atoms on the aromatic ring exhibit different reactivities, which can be exploited for selective functionalization. The bromine atom on the aliphatic side-chain provides another reactive site, allowing for the introduction of various nucleophiles or the formation of cyclic structures. This trifunctional nature makes this compound a valuable intermediate for the synthesis of macrocycles, polymers, and other complex organic molecules.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₉Br₃O |
| Molecular Weight | 372.88 g/mol |
| CAS Number | 206347-33-3 |
| Appearance | Not specified |
| Solubility | Not specified |
Data sourced from ChemScene. chemscene.com
Scope and Research Objectives for Investigations into this compound
Current and future research on this compound is focused on several key objectives. A primary goal is to fully explore the synthetic potential of this molecule by investigating its reactivity in a wide range of chemical transformations. This includes developing novel methodologies for the selective functionalization of its three bromine atoms.
Another research objective is to utilize this compound as a key building block for the synthesis of new materials with unique photophysical, electronic, or biological properties. For instance, it could be used to construct novel flame retardants, liquid crystals, or pharmaceutical intermediates. Furthermore, investigations into the synthesis of this compound itself, aiming for more efficient and environmentally benign routes, are also of significant interest to the chemical community. The exploration of its utility in the synthesis of complex natural products and their analogues is another promising avenue of research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-2-(3-bromopropoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br3O/c10-5-2-6-13-9-7(11)3-1-4-8(9)12/h1,3-4H,2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRBFBUUUIQJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OCCCBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,3 Dibromo 2 3 Bromopropoxy Benzene
Precursor Synthesis and Reactant Considerations
The successful synthesis of 1,3-Dibromo-2-(3-bromopropoxy)benzene is highly dependent on the purity and reactivity of its precursors. This section details the synthesis of the necessary substituted phenol and the considerations for the alkylating agent.
Synthesis of Substituted Phenol Precursors for Etherification
The primary precursor for the synthesis of this compound is 2,6-dibromophenol. This compound serves as the foundational aromatic core to which the propoxy chain is attached. The synthesis of 2,6-dibromophenol can be achieved through the direct bromination of phenol. guidechem.comguidechem.comchemicalbook.com
One common method involves the reaction of phenol with bromine in a suitable solvent. guidechem.comguidechem.com To achieve selective dibromination at the ortho positions, control of reaction conditions is crucial. A typical procedure involves the dropwise addition of bromine to a solution of phenol in a solvent like glacial acetic acid or dichloromethane. guidechem.comchemicalbook.com The reaction is often carried out at controlled temperatures to minimize the formation of over-brominated products such as 2,4,6-tribromophenol. guidechem.comguidechem.com An alternative approach involves the use of a protecting group strategy, where the para position of phenol is first blocked by sulfonation, followed by bromination and subsequent removal of the sulfonic acid group. guidechem.comguidechem.com Another method utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a base like N,N-diisopropylamine in dichloromethane. chemicalbook.com
Table 1: Comparison of Synthetic Routes to 2,6-Dibromophenol
| Method | Brominating Agent | Solvent | Typical Yield | Notes |
|---|---|---|---|---|
| Direct Bromination | Bromine (Br₂) | Glacial Acetic Acid | ~80% guidechem.comguidechem.com | Can produce byproducts if not carefully controlled. |
| Bromination with NBS | N-Bromosuccinimide | Dichloromethane | ~79% chemicalbook.com | Milder conditions, good selectivity. |
Optimization of 1,3-Dibromopropane as an Alkylating Agent
1,3-Dibromopropane is the reagent of choice for introducing the 3-bromopropoxy side chain. As a primary dihaloalkane, it is susceptible to nucleophilic substitution reactions. In the context of synthesizing this compound, one of the bromine atoms serves as the leaving group in the etherification step, while the other remains in the final product.
Optimization of its use involves ensuring high purity to avoid side reactions. The reactivity of 1,3-dibromopropane can be influenced by the presence of catalysts. For instance, the addition of a catalytic amount of an iodide salt can enhance the reaction rate through the Finkelstein reaction, where the more reactive 1-bromo-3-iodopropane is formed in situ. wikipedia.org However, it is also important to consider that as a dihaloalkane, 1,3-dibromopropane can potentially undergo a second substitution reaction, leading to the formation of byproducts. Careful control of stoichiometry and reaction conditions is therefore essential to favor the desired mono-alkylation.
Etherification Reactions: Pathways and Mechanistic Insights
Williamson Ether Synthesis Approaches for Propoxy Linkage Formation
The Williamson ether synthesis is a widely used and effective method for the preparation of ethers, involving the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com In the synthesis of this compound, this involves the reaction of the sodium or potassium salt of 2,6-dibromophenol (the phenoxide) with 1,3-dibromopropane. wikipedia.org
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The phenoxide ion acts as the nucleophile, attacking the electrophilic carbon atom of 1,3-dibromopropane that is bonded to a bromine atom. This results in the displacement of the bromide ion as the leaving group and the formation of the ether bond. wikipedia.org
The choice of base and solvent plays a pivotal role in the efficiency of the Williamson ether synthesis. A strong base is required to deprotonate the phenolic hydroxyl group of 2,6-dibromophenol to form the more nucleophilic phenoxide ion. masterorganicchemistry.com Commonly used bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). francis-press.com
The solvent must be capable of dissolving the reactants and facilitating the SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often preferred as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free, thus enhancing its reactivity. rsc.orgresearchgate.netlibretexts.org Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate. francis-press.com
Table 2: Influence of Base and Solvent on Williamson Ether Synthesis
| Base | Solvent | Relative Reaction Rate | Notes |
|---|---|---|---|
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) / DMF | High | Irreversible deprotonation, hydrogen gas evolved. masterorganicchemistry.com |
| Potassium Carbonate (K₂CO₃) | Acetone / Acetonitrile | Moderate | Heterogeneous reaction, often requires heating. |
Chemoselectivity is a key consideration in this synthesis. The primary challenge is to achieve mono-alkylation of the phenoxide with 1,3-dibromopropane. A potential side reaction is the further reaction of the initially formed product with another molecule of the phenoxide, leading to the formation of a diether byproduct. To favor mono-alkylation, it is common to use an excess of the alkylating agent, 1,3-dibromopropane. Another aspect of chemoselectivity arises from the ambident nature of the phenoxide nucleophile, which can undergo C-alkylation as well as O-alkylation. However, O-alkylation is generally favored, especially in polar aprotic solvents. rsc.orgresearchgate.net The choice of solvent has been shown to have a significant impact on the ratio of O- to C-alkylated products. rsc.orgresearchgate.net
Regioselective Bromination Strategies for the Benzene (B151609) Core
The introduction of two bromine atoms onto the benzene ring at specific positions relative to the ether group is a critical challenge. The alkoxy group of the 2-(3-bromopropoxy)benzene moiety is an activating group and an ortho-, para- director for electrophilic aromatic substitution. This electronic influence must be managed to achieve the desired 1,3-dibromo substitution pattern.
Direct Halogenation Techniques and Control of Substitution Patterns
Direct halogenation involves treating the (3-bromopropoxy)benzene intermediate with a brominating agent. Electrophilic aromatic bromination is a common method for preparing aryl bromides, which are valuable intermediates in organic synthesis nih.gov. The reaction is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), or using other brominating agents like N-Bromosuccinimide (NBS) nih.govyoutube.com.
The alkoxy group strongly directs incoming electrophiles to the positions ortho and para to itself. Therefore, direct bromination of (3-bromopropoxy)benzene would be expected to yield a mixture of 4-bromo-1-(3-bromopropoxy)benzene and 2-bromo-1-(3-bromopropoxy)benzene, followed by di- and polybrominated products upon further reaction. Achieving the specific this compound structure (corresponding to bromination at positions 4 and 6 relative to the ether) requires careful control over reaction conditions such as temperature, reaction time, and the stoichiometry of the brominating agent to favor the formation of the desired dibrominated isomer. The use of zeolites or other catalysts can sometimes induce high para-selectivity in the bromination of aromatic compounds nih.gov.
Table 1: Reagents for Direct Aromatic Bromination
| Reagent System | Description | Selectivity |
|---|---|---|
| Br₂ / FeBr₃ | Classical method using molecular bromine with a Lewis acid catalyst to generate a strong electrophile (Br⁺). | Generally produces a mixture of ortho and para isomers for activated rings. |
| N-Bromosuccinimide (NBS) | A convenient and safer source of electrophilic bromine, often used with a silica gel support or an acid catalyst. nih.gov | Can offer improved regioselectivity, often favoring the para position. semanticscholar.org |
| NH₄Br / Oxone® | An in situ method for generating bromine, providing a mild and selective monobromination of activated aromatic compounds. semanticscholar.org | High selectivity for monobromination, typically at the para position. |
Pre-functionalization and Subsequent Bromine Introduction Methodologies
To circumvent the regioselectivity challenges of direct bromination, a pre-functionalization strategy is often more effective. This approach involves starting with a benzene ring that already contains the desired bromine substitution pattern and then introducing the ether side chain.
Another advanced pre-functionalization technique involves boron-mediated C-H functionalization, where a boron-containing group is first installed on the aromatic ring to direct subsequent reactions before being replaced chalmers.se. However, for this specific target molecule, starting with the appropriately substituted phenol is the more common and straightforward approach.
Purification and Isolation Techniques for Academic Research
The final stage of the synthesis requires the purification of this compound to remove unreacted starting materials, reagents, and any isomeric or over-brominated byproducts. For academic research purposes, high purity is essential for accurate characterization and further reactions.
Chromatographic Separation Methodologies for Compound Purity
Chromatography is a primary technique for the purification of polyhalogenated organic compounds. Adsorption column chromatography using silica gel is the most common method. The crude reaction mixture is dissolved in a minimal amount of a non-polar solvent and applied to the top of a silica gel column.
A solvent system, or eluent, of low polarity, typically a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane, is passed through the column. The components of the mixture separate based on their differing affinities for the stationary phase (silica gel) and the mobile phase (eluent). Non-polar compounds travel down the column more quickly, while more polar compounds are retained longer. By systematically collecting fractions of the eluting solvent, the desired compound can be isolated from impurities. The purity of the collected fractions is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography/Mass Spectrometry (GC/MS) researchgate.net. High-Performance Liquid Chromatography (HPLC) can also be used for analytical assessment of purity or for preparative separation of complex mixtures of benzene derivatives researchgate.net.
Crystallization and Other Advanced Purification Strategies
Crystallization is a powerful technique for purifying solid organic compounds. If the synthesized this compound is a solid at room temperature, it can be purified by recrystallization. This process involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon slow cooling, the solubility of the compound decreases, and it crystallizes out of the solution, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization.
For polyhalogenated aromatic compounds, co-crystallization can also be an advanced purification and material preparation technique. This involves crystallizing the target compound with another molecule (a co-former) to form a new crystalline solid with defined stoichiometry and structure rsc.orgresearchgate.net. While often used to create materials with specific photophysical properties, the principle can be adapted for purification.
Table 2: Common Purification Techniques
| Technique | Principle | Application |
|---|---|---|
| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel) from a liquid mobile phase. | Separation of the target compound from starting materials, reagents, and isomers with different polarities. |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Purification of solid products to obtain high-purity crystalline material. |
| High-Performance Liquid Chromatography (HPLC) | High-pressure separation on a packed column, offering high resolution. | Analytical purity assessment and preparative separation of small quantities. researchgate.net |
Advanced Spectroscopic and Structural Elucidation of 1,3 Dibromo 2 3 Bromopropoxy Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise atomic arrangement of 1,3-Dibromo-2-(3-bromopropoxy)benzene, revealing the connectivity and chemical environment of each hydrogen and carbon atom.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region would feature a complex pattern due to the asymmetrical substitution of the benzene (B151609) ring. The three aromatic protons would likely appear as multiplets between δ 7.0 and 7.5 ppm. The aliphatic 3-bromopropoxy chain would exhibit three distinct signals: a triplet for the methylene group attached to the ether oxygen (-O-CH₂-), a multiplet (likely a quintet) for the central methylene group (-CH₂-), and another triplet for the methylene group bonded to the bromine atom (-CH₂-Br).
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is predicted to display nine unique signals, corresponding to each carbon atom in the distinct chemical environment of the molecule. The carbons of the dibrominated benzene ring would resonate in the aromatic region (approximately δ 110-160 ppm), with the carbon atoms directly bonded to bromine showing characteristic shifts. study.com The three aliphatic carbons of the propoxy chain would appear in the upfield region of the spectrum.
Predicted NMR Data
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |
| Ar-H | ~ 7.0 - 7.5 | Multiplets | Ar-C (C-O) | ~ 155 - 160 |
| -O-CH₂- | ~ 4.2 | Triplet | Ar-C (C-Br) | ~ 115 - 125 |
| -CH₂-CH₂-CH₂- | ~ 2.4 | Quintet | Ar-CH | ~ 125 - 135 |
| -CH₂-Br | ~ 3.7 | Triplet | -O-CH₂- | ~ 68 - 72 |
| -CH₂- | ~ 30 - 35 | |||
| -CH₂-Br | ~ 30 - 35 |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. Correlations would be expected between the neighboring protons on the aromatic ring and, crucially, between the protons of the -O-CH₂-, -CH₂-, and -CH₂-Br groups in the propoxy chain, confirming their sequential arrangement.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. It would definitively link each proton signal from the aromatic and aliphatic regions to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be observed from the protons of the -O-CH₂- group to the aromatic carbon atom C2, confirming the ether linkage. Correlations between the aromatic protons and their neighboring carbons would further validate the substitution pattern on the benzene ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound, the high-resolution mass spectrum (HRMS) would confirm the molecular formula C₉H₉Br₃O by providing a highly accurate mass measurement.
The mass spectrum would also display a characteristic isotopic pattern for a molecule containing three bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br). The fragmentation pattern upon electron ionization would likely involve key bond cleavages. Common fragmentation pathways would include:
Cleavage of the propyl chain, particularly the loss of a bromopropyl radical.
Alpha-cleavage adjacent to the ether oxygen, leading to the formation of a stable dibromophenoxy cation or related fragments.
Loss of bromine atoms from the aromatic ring or the alkyl chain. docbrown.info
Predicted Mass Spectrometry Fragments
| m/z (Mass/Charge) | Predicted Fragment Ion | Notes |
|---|---|---|
| 370/372/374/376 | [C₉H₉Br₃O]⁺ | Molecular ion peak cluster (M⁺) showing the characteristic pattern for three bromine atoms. |
| 251/253/255 | [C₆H₃Br₂O]⁺ | Fragment corresponding to the dibromophenoxy cation after cleavage of the propoxy chain. |
| 172/174 | [C₆H₄BrO]⁺ | Loss of a bromine atom from the dibromophenoxy fragment. |
| 121 | [C₃H₆Br]⁺ | Bromopropyl cation. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands expected for this compound would include:
C-O-C stretch: Strong bands around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric) are characteristic of the aryl-alkyl ether linkage.
Aromatic C=C stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.
Aromatic C-H stretch: Peaks appearing above 3000 cm⁻¹.
Aliphatic C-H stretch: Absorptions just below 3000 cm⁻¹.
C-Br stretch: A strong band in the lower frequency region, typically around 600-500 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum reveals information about the electronic transitions within the molecule. The brominated benzene ring is the primary chromophore. It is expected to exhibit absorption maxima (λₘₐₓ) in the UV region, likely around 210 nm and a weaker, broader band near 270-280 nm, corresponding to π → π* electronic transitions within the aromatic system. semanticscholar.org
Vibrational Spectroscopy (Raman) and Circular Dichroism (CD) for Advanced Structural and Conformational Studies
Raman Spectroscopy: Raman spectroscopy, being complementary to IR spectroscopy, could provide further insight into the vibrational modes of the molecule. It would be particularly useful for observing the symmetric vibrations of the benzene ring and the C-Br bonds, which often show strong signals in Raman spectra.
Circular Dichroism (CD): CD spectroscopy is a technique used to study chiral molecules. As this compound is an achiral molecule, it would not exhibit a CD spectrum. This technique would only become applicable if chiral derivatives were synthesized or if the compound were studied in a chiral environment.
1,3 Dibromo 2 3 Bromopropoxy Benzene As a Key Synthetic Building Block
Design and Synthesis of Complex Organic Architectures
The unique arrangement of reactive sites in 1,3-Dibromo-2-(3-bromopropoxy)benzene—two bromine atoms on the benzene (B151609) ring and a terminal bromine on the propoxy chain—makes it a highly attractive precursor for the construction of intricate organic structures. These multiple bromine substituents can be selectively functionalized through various cross-coupling reactions, allowing for the stepwise and controlled assembly of complex molecular frameworks.
Application in Macrocyclic and Supramolecular Chemistry
The trifunctional nature of this compound makes it an ideal candidate for the synthesis of macrocycles. The two aromatic bromine atoms can serve as anchor points for the construction of a larger ring structure, while the aliphatic bromine atom offers a handle for further modification or for linking to other molecular components. For instance, through sequential coupling reactions, the molecule could be cyclized with a suitable di-functionalized linker to form a macrocyclic structure. The resulting macrocycle could possess a pre-organized cavity, a key feature for applications in host-guest chemistry and molecular recognition. The strategic placement of the propoxy chain could also influence the conformational properties of the macrocycle, enabling the design of specific shapes for selective binding of guest molecules.
Utility as a Monomer Precursor in Polymer Chemistry
Development of Advanced Functional Materials through Chemical Modification
The multiple reactive handles on this compound provide a platform for the synthesis of a variety of functional materials. The bromine atoms can be replaced with a wide range of functional groups through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of chromophores, fluorophores, or electronically active moieties to create materials with tailored optical, electronic, or sensory properties. For example, the substitution of the bromine atoms with fluorescent groups could lead to the development of novel fluorescent probes for chemical sensing or bioimaging applications.
Rational Design of Precursors for Mechanistic Biological Investigations
The synthetic accessibility of complex molecules derived from this compound makes it a valuable tool for the rational design of precursors for mechanistic biological investigations. The ability to introduce different functionalities at specific positions on the molecule allows for the synthesis of libraries of related compounds that can be used to probe biological processes. For instance, by attaching a known bioactive pharmacophore to the scaffold and systematically modifying the other positions, it would be possible to investigate structure-activity relationships and to identify key interactions with biological targets. The 3-bromopropoxy chain can also be used as a linker to attach the molecule to a solid support for use in affinity chromatography or to a reporter group for tracking its localization within a biological system.
While the full potential of this compound is yet to be fully explored in the scientific literature, its chemical structure strongly suggests a promising future as a key building block in the synthesis of a wide array of complex and functional molecules.
Future Research Directions and Emerging Trends
Sustainable Synthesis and Green Chemistry Approaches for Production
Future research into the production of 1,3-Dibromo-2-(3-bromopropoxy)benzene will likely prioritize the integration of green chemistry principles to enhance sustainability. Current synthetic methods for similar brominated aromatic compounds often rely on traditional bromination and etherification reactions that may use hazardous reagents and generate significant waste.
Key areas for future investigation in the sustainable synthesis of this compound could include:
Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Use of Safer Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.
Renewable Feedstocks: Exploring the potential for deriving the benzene (B151609) and propoxy precursors from renewable biomass sources rather than petrochemicals.
Energy Efficiency: Designing synthetic pathways that can be conducted at ambient temperature and pressure to reduce energy consumption.
Application in Flow Chemistry and Continuous Processing for Scalability
To meet potential industrial demand, the transition from batch to continuous manufacturing processes for this compound would be a significant area of future research. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability.
Prospective research in this domain would focus on:
Reactor Design: Engineering microreactors or continuous stirred-tank reactors (CSTRs) optimized for the specific reaction kinetics and thermodynamics of the synthesis.
Process Automation: Implementing automated control systems for precise regulation of parameters such as temperature, pressure, and reagent stoichiometry.
In-line Analysis: Integrating real-time analytical techniques (e.g., spectroscopy) to monitor reaction progress and ensure product quality.
A hypothetical comparison of batch versus flow synthesis for a related bromination process is presented below.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Heat Transfer | Limited, potential for hotspots | Excellent, high surface-area-to-volume ratio |
| Safety | Higher risk with large volumes of hazardous materials | Improved, small reaction volumes at any given time |
| Scalability | Difficult, requires larger reactors | Straightforward, "scaling out" by running multiple reactors in parallel |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of advanced catalytic systems represents a promising avenue for improving the synthesis of this compound. Catalysts can offer pathways to milder reaction conditions, higher yields, and greater control over the regioselectivity of the bromination and etherification steps.
Future research could explore:
Homogeneous Catalysis: Investigating organometallic complexes (e.g., based on palladium or copper) that can facilitate C-Br and C-O bond formation with high efficiency.
Heterogeneous Catalysis: Developing solid-supported catalysts, such as metal oxides or zeolites, which can be easily separated from the reaction mixture and recycled, aligning with green chemistry principles.
Biocatalysis: Exploring the use of enzymes to catalyze specific steps in the synthesis, potentially offering unparalleled selectivity under mild conditions.
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. For this compound, these computational tools could accelerate the discovery and optimization of novel synthetic routes.
Emerging trends in this area include:
Retrosynthesis Prediction: Employing AI algorithms to propose novel and efficient synthetic pathways starting from simple, commercially available precursors.
Reaction Condition Optimization: Utilizing ML models to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts.
High-Throughput Screening: Combining automated synthesis platforms with AI-driven data analysis to rapidly screen large libraries of potential catalysts and reaction parameters.
The table below illustrates the potential impact of AI and ML on the synthetic process.
| Stage of Synthesis | Traditional Approach | AI/ML-Enhanced Approach |
| Route Design | Based on established chemical literature and expert knowledge | Automated generation of multiple novel synthetic routes |
| Optimization | One-variable-at-a-time (OVAT) experimentation, often time-consuming | Multi-parameter optimization using design of experiments (DoE) and predictive modeling |
| Discovery | Serendipitous or based on analogy | Accelerated discovery of new reactions and catalysts through data mining and prediction |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,3-Dibromo-2-(3-bromopropoxy)benzene, and how can regioselectivity be controlled?
- Methodology : The synthesis typically involves bromination of a phenolic precursor. For example, brominating 2-(3-bromopropoxy)benzene using N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of Lewis acids (e.g., FeCl₃ or AlCl₃) to direct substitution at the 1,3-positions. Solvent choice (e.g., CCl₄ or CHCl₃) and temperature control (0–25°C) are critical to minimize side reactions. Monitoring reaction progress via TLC or GC-MS ensures optimal yield .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns and the bromopropoxy chain.
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns characteristic of multiple bromine atoms.
- X-ray Crystallography : For unambiguous structural determination, use SHELX programs for refinement .
- Elemental Analysis : Validate purity (>95%) by matching experimental vs. theoretical C/H/Br ratios .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Guidelines :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for handling volatile reagents .
- Waste Disposal : Collect brominated by-products separately and dispose via certified hazardous waste services.
- Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can computational methods predict reaction pathways or regioselectivity in the bromination of aryl ethers?
- Methodology :
- DFT Calculations : Model electrophilic aromatic substitution (EAS) using Gaussian or ORCA software to compare activation energies for bromination at different positions.
- Docking Studies : Simulate steric/electronic effects of the bromopropoxy group on reaction outcomes. Tools like Reaxys or Pistachio databases provide historical reaction data for benchmarking .
- Machine Learning : Train models on existing bromination reactions to predict optimal conditions (e.g., solvent, catalyst) .
Q. What strategies resolve contradictions in reported reaction yields or by-product profiles for this compound?
- Methodology :
- Reproducibility Checks : Validate published protocols with controlled variables (e.g., reagent purity, humidity).
- By-Product Analysis : Use LC-MS or GC-MS to identify impurities (e.g., dibrominated isomers) and optimize purification (e.g., column chromatography with hexane/EtOAc gradients).
- Collaborative Studies : Cross-validate results with independent labs to isolate procedural vs. environmental factors .
Q. How can this compound serve as a precursor in synthesizing functionalized aromatic systems for pharmaceutical applications?
- Methodology :
- Suzuki Coupling : Replace bromine atoms with aryl/heteroaryl groups using Pd catalysts for drug-like scaffolds.
- Nucleophilic Substitution : React with amines/thiols to generate ethers or sulfides with bioactive potential.
- Photocatalytic Reactions : Leverage C-Br bonds for late-stage functionalization under visible light irradiation .
Q. What challenges arise in characterizing degradation products or environmental metabolites of this compound?
- Methodology :
- Stability Studies : Expose the compound to UV light, heat, or aqueous solutions (pH 3–11) and analyze degradation via HPLC-MS.
- Ecotoxicity Assays : Use Daphnia magna or algal models to assess bioaccumulation potential.
- Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) with isotopic labeling to trace bromine retention .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
